molecular formula C29H40N6O6 B1609139 enkephalinamide-Leu, Ala(2)- CAS No. 65189-64-2

enkephalinamide-Leu, Ala(2)-

Cat. No.: B1609139
CAS No.: 65189-64-2
M. Wt: 568.7 g/mol
InChI Key: YPERDMXQKOFCQT-JMBSJVKXSA-N
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Description

Enkephalinamide-Leu, Ala(2)- is a synthetic oligopeptide belonging to the class of organic compounds known as oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds. Enkephalinamide-Leu, Ala(2)- is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It has been identified in human blood .

Preparation Methods

The preparation of enkephalinamide-Leu, Ala(2)- involves chemical-enzymatic incorporation of D-amino acids into peptides. A synthetic scheme for (D-Ala’,D-Leu’)enkephalinamide is used, and the strategy for preparation of (D-Ala2,Leu5)-, (Ala’,D-LeuS)- and (Ala2,Leu5)enkephalinamides is strictly identical . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct incorporation of amino acids.

Chemical Reactions Analysis

Enkephalinamide-Leu, Ala(2)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific enzymes and controlled pH environments. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of enkephalinamide-Leu, Ala(2)- involves its interaction with opioid receptors in the brain. It is an enkephalin analogue and is pharmacologically similar to morphine and S-endorphin. Enkephalinamide-Leu, Ala(2)- is more potent in the induction of analgesia than methionine enkephalin and elicits similar effects to S-endorphin . It interacts with the lipid phase of the membrane receptor surrounding, affecting the surface characteristics and morphology of lipid monolayers .

Comparison with Similar Compounds

Enkephalinamide-Leu, Ala(2)- is similar to other enkephalin analogues, such as D-Ala2-Met-enkephalinamide (DAME) and [D-Ala2] Leu-Enkephalinamide. These compounds are also enkephalin analogues and have similar pharmacological properties . enkephalinamide-Leu, Ala(2)- is unique in its specific amino acid sequence and its interactions with lipid monolayers .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPERDMXQKOFCQT-JMBSJVKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215494
Record name Enkephalinamide-leu, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65189-64-2
Record name Enkephalinamide-leu, ala(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalinamide-leu, ala(2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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